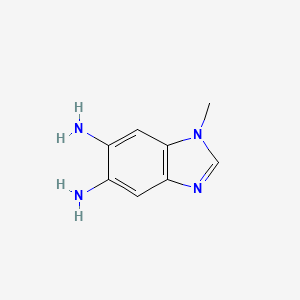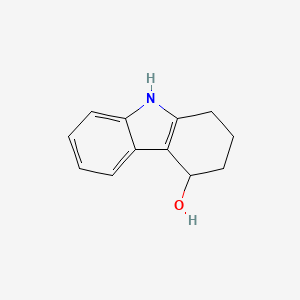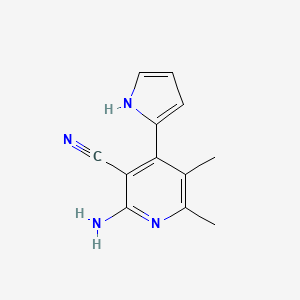
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile: is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amino group, a cyano group, and a pyrrole moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of pyrrole with a halogenated pyridine derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent, such as toluene or water, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of 2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carboxylic acid .
Reduction: : Formation of 2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-amine .
Substitution: : Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : It can be used in drug discovery and development, particularly in designing new compounds with improved efficacy and safety profiles.
Industry: : The compound's unique structure makes it valuable in material science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile: can be compared with other pyridine derivatives, such as 2-amino-4-methylpyridine and 3-cyanopyridine . While these compounds share structural similarities, the presence of the pyrrole moiety in This compound imparts unique chemical and biological properties.
List of Similar Compounds
2-amino-4-methylpyridine
3-cyanopyridine
2-amino-3-cyanopyridine
2-amino-5-methylpyridine
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
577989-69-6 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12N4/c1-7-8(2)16-12(14)9(6-13)11(7)10-4-3-5-15-10/h3-5,15H,1-2H3,(H2,14,16) |
InChI Key |
JYXAZKFKUCYVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


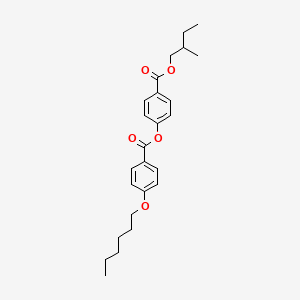
![2-Methoxy-5-[methyl(phenyl)amino]phenol](/img/structure/B15349717.png)
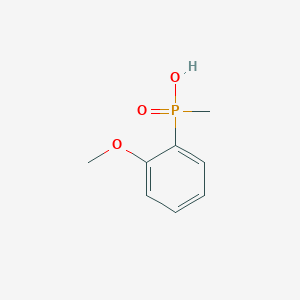

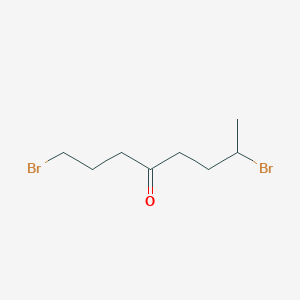
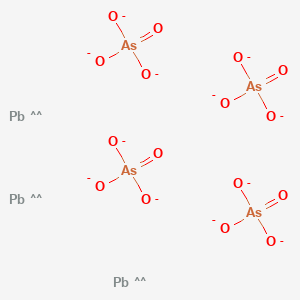
![2-Ethyl-7-methylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one](/img/structure/B15349765.png)

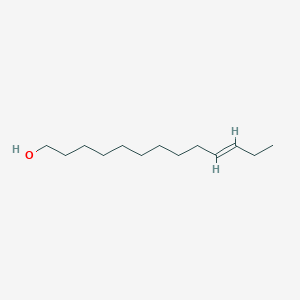
![methyl (1R,4S,5S)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B15349796.png)
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)
